4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile
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Overview
Description
4-Methoxy-1,6-dioxaspiro[25]octane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO3 It is characterized by a spirocyclic structure containing a dioxaspiro ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the spirocyclic structure may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[2.5]octane-2-carbonitrile: Similar structure but lacks the methoxy group.
4-Methoxy-1,6-dioxaspiro[2.5]octane: Similar structure but without the nitrile group.
Uniqueness
4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of both the methoxy and nitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO3/c1-10-7-5-11-3-2-8(7)6(4-9)12-8/h6-7H,2-3,5H2,1H3 |
InChI Key |
NOBRBZWXCNCQEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC12C(O2)C#N |
Origin of Product |
United States |
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